Fmoc-Glu(OtBu)-OH

Übersicht

Beschreibung

Fmoc-Glu(OtBu)-OH is the standard reagent for coupling glutamic acid into peptide sequences . It is the standard Fmoc-protected derivative of Glu used in peptide synthesis .

Synthesis Analysis

This compound is widely used as a building block in peptide synthesis for the protection of amine groups . It can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst . The preparation method of fluorenes methoxy carbonyl acyl L-glutamic acid according to claim 1-5-tert-butyl ester is characterized in that: at Cu [Glu (OtBu)] x In add decopper (ing) agent and solvent according to certain ratio, the pH value of regulator solution is 8~9, obtains Glu (OtBu); Add the protection reagent of Fmoc group again in Glu (OtBu), the pH value of regulator solution is 8~9, reacts 7~10 hours, again through acidifying, extraction, crystallization, obtains fluorenes methoxy carbonyl acyl L-glutamic acid-5-tert-butyl ester .Molecular Structure Analysis

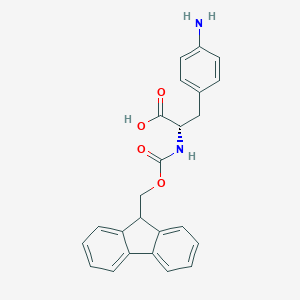

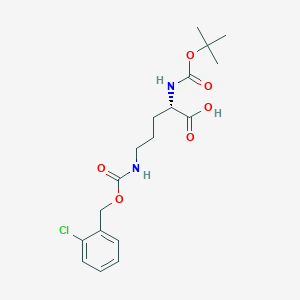

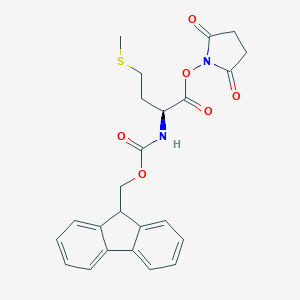

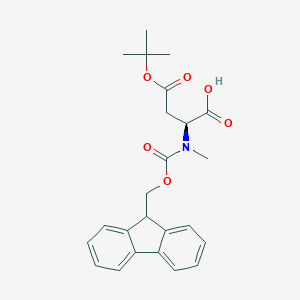

The molecular formula of this compound is C24H27NO6 . The molecular weight is 425.47 g/mol .Chemical Reactions Analysis

This compound is used in peptide synthesis. The t-butyl ester of the side chain is removed in the same conditions used to cleave peptides from Wang resin or Rink amide resin . It can also be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst .Physical And Chemical Properties Analysis

This compound is a powder . Its optical activity is [α]20/D −5.0±2.0°, c = 1% in acetic acid: water (4:1) .Wissenschaftliche Forschungsanwendungen

Festphasen-Peptidsynthese (SPPS)

Fmoc-Glu(OtBu)-OH: wird häufig in der SPPS verwendet, wo es die schrittweise Addition von Aminosäuren zu einer wachsenden Peptidkette ermöglicht . Die Fmoc-Gruppe schützt den Aminosäure-Endstand während der Synthese, und die OtBu-Gruppe schützt die Carboxylgruppe der Seitenkette. Dieser doppelte Schutz ist entscheidend für die Synthese komplexer Peptide ohne unerwünschte Nebenreaktionen.

Synthese von γ-Glutamyl-Peptiden

Diese Verbindung ist entscheidend für die Synthese von γ-Glutamyl-Peptiden, die wichtig für die Untersuchung enzymatischer Aktivitäten und biologischer Prozesse sind, an denen Glutathion beteiligt ist . Nachdem die Carboxylgruppe der Seitenkette mit einem Amin oder Alkohol gekoppelt wurde, können die Schutzgruppen selektiv entfernt werden, um die gewünschte Peptidstruktur zu erhalten.

Bibliothekssynthese

In der kombinatorischen Chemie wird This compound verwendet, um riesige Bibliotheken von Peptiden für die Wirkstoffforschung und -entwicklung zu erstellen . Seine Stabilität und die einfache Entschützung unter milden Bedingungen machen es ideal für die Hochdurchsatzsynthese.

Herstellung von verzweigten Peptiden

Die selektive Entschützung von This compound ermöglicht die Synthese von verzweigten Peptiden . Diese Strukturen sind wichtig für die Entwicklung neuer Therapeutika und das Verständnis von Protein-Faltung und -Funktion.

Synthese von zyklischen Peptiden

Zyklische Peptide haben therapeutisches Potenzial aufgrund ihrer Stabilität und Bioaktivität. This compound kann verwendet werden, um Glutaminsäure in Peptide einzuführen, die später cyclisiert werden, um Lactame oder Lactone zu bilden .

Modifizierung von Peptid-Rückgraten

Forscher verwenden This compound, um Modifikationen in das Peptid-Rückgrat einzuführen, wodurch Peptide mit veränderten Eigenschaften für bestimmte Anwendungen wie erhöhte Stabilität oder veränderte Bindungsaffinität entstehen .

Peptidkonjugation

Diese Verbindung wird auch in der Peptidkonjugation verwendet, um Peptid-Protein-Konjugate, Peptid-Nukleotid-Konjugate oder andere Biokonjugate für therapeutische oder diagnostische Zwecke zu erzeugen .

Studium enzymatischer Reaktionen

Schließlich wird This compound verwendet, um enzymatische Reaktionen zu untersuchen, an denen Glutaminsäurereste beteiligt sind. Indem Forscher diese modifizierte Aminosäure in Peptide integrieren, können sie die Rolle von Glutaminsäure in enzymatischen Prozessen untersuchen .

Wirkmechanismus

Target of Action

Fmoc-Glu(OtBu)-OH, also known as N-α-Fmoc-L-glutamic acid α-t.-butyl ester , is a selectively protected building block used in the synthesis of peptides . Its primary targets are the amino and carboxy functions of the peptide chain .

Mode of Action

This compound interacts with its targets through a process of condensation . The side-chain carboxy of the compound condenses with an appropriate amine or alcohol . Following this, the α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively . This facilitates the synthesis of branched esters, amides, lactams, and lactones containing the glutamyl unit .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound’s interaction with its targets leads to the formation of γ-glutamyl peptides . These peptides play a crucial role in various biological processes, including protein synthesis and regulation of cellular functions.

Pharmacokinetics

It’s worth noting that the compound is clearly soluble in dmf , which can impact its use in peptide synthesis.

Result of Action

The result of this compound’s action is the formation of γ-glutamyl peptides . These peptides can be further used in the synthesis of complex proteins and other bioactive molecules. The compound’s action thus has significant implications in the field of biochemistry and pharmaceuticals.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored below +30°C to maintain its stability. Additionally, the compound’s solubility in DMF suggests that the choice of solvent can significantly impact its efficacy in peptide synthesis.

Zukünftige Richtungen

Fmoc-Glu(OtBu)-OH can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst . It can also be used in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives . In the future, it could be used to study the effects of glutamate arginylation on protein folding and interactions .

Biochemische Analyse

Biochemical Properties

Fmoc-Glu(OtBu)-OH participates in biochemical reactions that involve the condensation of the side-chain carboxy with an appropriate amine or alcohol . This leads to the selective unmasking of the γ-amino and carboxy functions, facilitating the synthesis of branched esters, amides, lactams, and lactones containing the glutamyl unit

Molecular Mechanism

The molecular mechanism of this compound involves its role as a building block in peptide synthesis. It enables the formation of complex peptide structures through its ability to undergo condensation reactions with amines or alcohols

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKXCALUHMPIGM-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901167450 | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71989-18-9 | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-aminoglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Fmoc-Glu(OtBu)-OH contribute to the self-assembly of peptides?

A1: this compound plays a crucial role in peptide self-assembly due to its structure. The Fmoc group provides hydrophobic interactions, while the glutamic acid side chain, protected as a tert-butyl ester (OtBu), introduces a negative charge upon deprotection. [, ] This interplay of hydrophobic and electrostatic interactions, alongside hydrogen bonding capabilities, drives the formation of ordered structures like spheres, rods, and even helical conformations. [, ]

Q2: What kind of structures have been created using this compound, and what are their potential applications?

A2: Researchers have successfully used this compound to create diverse self-assembled structures. For instance, spherical structures were observed at varying concentrations of this compound. [] Interestingly, upon heating, these structures transitioned into a "broomstick-like" morphology. [] Such self-assembling systems hold promise for applications in material science, bioscience, and biomedicine. []

Q3: Can you provide an example of how this compound has been used to mimic a biological molecule?

A3: this compound has been employed to synthesize sialic acid-glutamic acid hybrid foldamers. [] These foldamers were designed to mimic the structure and function of α-(2,8)-linked polysialic acids, which are implicated in cancer metastasis. [] By incorporating this compound in an alternating sequence with a sialic acid derivative, researchers created a foldamer that adopted a helical conformation resembling the natural polymer. [] This holds potential for developing novel cancer therapies.

Q4: What analytical techniques are commonly employed to characterize the structures formed by this compound?

A4: Various techniques are used to study the self-assembled structures formed by this compound. Microscopic techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) provide visual information about the morphology and size of the structures. [] Additionally, solution-state NMR, FTIR, and TGA offer insights into the molecular organization, interactions, and thermal properties of these assemblies. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.